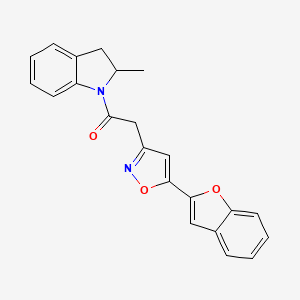
2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H18N2O3 and its molecular weight is 358.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This article aims to explore the biological properties of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Structure
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 293.33 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with benzofuran and isoxazole moieties have shown promising results against various cancer cell lines.
In Vitro Studies
In vitro evaluations have demonstrated the cytotoxic effects of related compounds on human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values for these compounds ranged from 0.37 µM to 7.91 µM, indicating potent activity compared to standard chemotherapeutics like sorafenib .
The proposed mechanism of action for these compounds includes:
- Induction of Apoptosis : Flow cytometry analyses revealed that these compounds can induce apoptotic cell death in cancer cells, particularly through activation of the intrinsic apoptotic pathway.
- Cell Cycle Arrest : Compounds were found to block the cell cycle at the sub-G1 phase, preventing further proliferation of cancer cells.
- Targeting VEGFR : In silico docking studies suggest that these compounds may bind to the active site of vascular endothelial growth factor receptor (VEGFR), inhibiting angiogenesis in tumors .
Study 1: Synthesis and Evaluation of Isoxazole Derivatives
A study synthesized a series of isoxazole derivatives based on the benzofuran scaffold. These derivatives were evaluated for their anticancer activity against multiple cell lines. The results indicated that specific substitutions on the isoxazole ring significantly enhanced biological activity, with some derivatives exhibiting IC50 values as low as 0.37 µM against HeLa cells .
Study 2: Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis highlighted that modifications in the indolin moiety could lead to improved potency and selectivity towards cancer cells. The presence of electron-withdrawing groups on the benzofuran ring was found to correlate with increased cytotoxicity .
Eigenschaften
IUPAC Name |
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-14-10-15-6-2-4-8-18(15)24(14)22(25)13-17-12-21(27-23-17)20-11-16-7-3-5-9-19(16)26-20/h2-9,11-12,14H,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJHAYZEANIEBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=NOC(=C3)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














